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Compound of Interest

Compound Name: 5-Azabenzimidazole

Cat. No.: B071554 Get Quote

An In-depth Technical Guide to the Fundamental Chemical Properties of 5-Azabenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Azabenzimidazole, also known by its IUPAC name 1H-Imidazo[4,5-c]pyridine, is a

heterocyclic aromatic organic compound. Structurally, it is an isomer of purine, differing by the

position of one nitrogen atom in the six-membered ring, which classifies it as a deazapurine.

This structural similarity to endogenous purines makes the 5-azabenzimidazole scaffold a

"privileged structure" in medicinal chemistry. Its derivatives are widely explored in drug

discovery for their potential to interact with a variety of biological targets, acting as bioisosteric

replacements for the purine core in nucleoside analogues and kinase inhibitors. This guide

provides a comprehensive overview of its core chemical properties, spectroscopic data, and

relevant experimental protocols.

Core Chemical and Physical Properties
The fundamental properties of 5-Azabenzimidazole are summarized below. These

characteristics are crucial for its handling, derivatization, and application in various chemical

and biological contexts.
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Property Value Reference(s)

Molecular Formula C₆H₅N₃ [1][2]

Molecular Weight 119.12 g/mol [1][2]

CAS Number 272-97-9 [1][2]

Appearance
White to beige or pale yellow

crystalline powder
[3]

Melting Point 168-172 °C [1][4][5][6]

Boiling Point 200-220 °C at 0.5 Torr [7]

pKa (Predicted) 11.15 ± 0.30 [7]

logP (Octanol/Water) 0.18 – 0.476 (Calculated) [2]

Water Solubility
log10WS = -2.03 (Calculated,

mol/L)
[2]

Synonyms
1H-Imidazo[4,5-c]pyridine, 3,5-

Diazaindole, 3-Deazapurine
[2][7]

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-
Azabenzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts can vary depending on the solvent and concentration.

¹H NMR (Proton NMR) Data (Solvent: DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Assignment Reference(s)

~13.5 br s N-H (imidazole) [8]

~8.95 s H-2

~8.75 s H-4

~8.35 d H-6 [8]

| ~7.65 | d | H-7 |[8] |

¹³C NMR (Carbon-13 NMR) Data (Solvent: D₂O)

Chemical Shift (δ) ppm Assignment Reference(s)

~145.2 C-2 [5]

~144.6 C-4 [5]

~141.1 C-7a [5]

~139.9 C-6 [5]

~118.9 C-5a [5]

| ~108.2 | C-7 |[5] |

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 5-Azabenzimidazole is characterized by a

prominent molecular ion peak and a key fragmentation pattern involving the loss of hydrogen

cyanide (HCN) from the imidazole ring, a typical fragmentation for benzimidazoles.[1]

Molecular Ion (M⁺): m/z = 119

Major Fragment: m/z = 92 ([M-HCN]⁺)

Infrared (IR) Spectroscopy
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The IR spectrum displays characteristic absorption bands corresponding to its functional

groups.

Wavenumber
(cm⁻¹)

Intensity Assignment Reference(s)

3200–3000 Broad, M
N-H stretching

(imidazole)
[9]

3100–3000 M-W
Aromatic C-H

stretching
[9]

1650–1580 M-S
C=N and C=C ring

stretching vibrations
[9]

1470–1400 S
Aromatic ring

vibrations
[9]

~800-700 S
C-H out-of-plane

bending
[9]

Experimental Protocols
Synthesis via Phillips Cyclization
A standard and efficient method for synthesizing the 1H-imidazo[4,5-c]pyridine core is the

Phillips condensation reaction, which involves the cyclization of a diaminopyridine with an

appropriate acid.[6]

Reaction: 3,4-Diaminopyridine + Formic Acid → 1H-Imidazo[4,5-c]pyridine

Methodology:

Reagents Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-

diaminopyridine (1.0 eq).

Reaction Initiation: Add an excess of 98-100% formic acid (e.g., 5-10 eq).

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After completion, allow the mixture to cool to room temperature. Carefully neutralize

the excess formic acid by the slow addition of a saturated aqueous solution of sodium

bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is ~7-8. This should be

done in an ice bath to control the exothermic reaction.

Isolation: The crude product often precipitates upon neutralization. Collect the solid by

vacuum filtration.

Purification: Wash the collected solid with cold water and then a minimal amount of cold

ethanol. The product can be further purified by recrystallization from a suitable solvent

system, such as ethanol/water, to yield pure 5-Azabenzimidazole.
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Reaction

Workup & Isolation

Purification

1. Combine 3,4-Diaminopyridine
and Formic Acid

2. Reflux at 110°C for 4-6h

Heat

3. Cool to Room Temp

4. Neutralize with NaHCO₃ (aq)
to pH 7-8

5. Collect Precipitate
via Vacuum Filtration

6. Wash with Cold Water
and Ethanol

7. Recrystallize from
Ethanol/Water

Pure 5-Azabenzimidazole

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Azabenzimidazole.
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Protocol for NMR Sample Preparation
Accurately weigh 5-10 mg of the 5-Azabenzimidazole sample.

Transfer the sample into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

Cap the NMR tube and gently vortex or invert the tube until the sample is completely

dissolved. A brief sonication may aid dissolution if necessary.

The sample is now ready for analysis on an NMR spectrometer.

Representative HPLC Analysis Protocol
This protocol is based on methods used for similar heterocyclic compounds and can be

adapted for the analysis of 5-Azabenzimidazole.

Instrumentation: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: A mixture of Acetonitrile (ACN) and a buffer. A common starting point is a

gradient or isocratic elution with ACN and 0.1% Formic Acid in Water. For example, an

isocratic mobile phase of 25:75 (v/v) ACN:Buffer.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: Monitor at a wavelength where the compound has significant

absorbance, typically around 270-280 nm.

Injection Volume: 10-20 µL.

Sample Preparation: Prepare a stock solution of 5-Azabenzimidazole in the mobile phase

or a compatible solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working
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standards and samples by diluting the stock solution to the desired concentration range

(e.g., 1-100 µg/mL).

Biological Relevance and Applications
5-Azabenzimidazole itself is primarily a building block, but its core structure is of significant

interest to drug development professionals. Its structural analogy to purine allows it to function

as a bioisostere, enabling derivatives to interact with biological targets that normally bind

purines, such as kinases and other ATP-binding proteins.

Derivatives of the 1H-imidazo[4,5-c]pyridine scaffold have been investigated as:

Cathepsin S Inhibitors: By optimizing the pKa of basic nitrogen atoms on the scaffold,

researchers have developed potent and selective inhibitors.

Kinase Inhibitors: The scaffold serves as a core for various kinase inhibitors used in

oncology research.

Antiviral and Antimicrobial Agents: Its resemblance to nucleobases makes it a candidate for

developing agents that interfere with viral or bacterial nucleic acid synthesis.[5]
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Structural Features

Chemical Properties

5-Azabenzimidazole
(1H-Imidazo[4,5-c]pyridine)

Imidazole Ring

Pyridine Ring

N-H Proton Donor

Lone Pair Acceptors
(Pyridine N, Imidazole N)

Aromatic System

Prototropic Tautomerism

Hydrogen Bonding
(Donor & Acceptor)

Basicity (pKa)

Metal Coordination

Click to download full resolution via product page

Caption: Relationship between structure and key chemical properties.

Safety Information
5-Azabenzimidazole should be handled with appropriate laboratory safety precautions.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1]

GHS Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective

gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[1]

Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask or respirator

are recommended when handling the solid material.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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